molecular formula C14H10N2O2 B6239791 4-(1H-indazol-1-yl)benzoic acid CAS No. 838820-85-2

4-(1H-indazol-1-yl)benzoic acid

Katalognummer: B6239791
CAS-Nummer: 838820-85-2
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: STFHKUYXOIKARG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-indazol-1-yl)benzoic acid is a heterocyclic compound that features an indazole ring fused to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1H-indazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogens or nitro groups onto the benzene ring .

Wirkmechanismus

The mechanism of action of 4-(1H-indazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This can result in the inhibition of enzyme activity or the blocking of receptor signaling, leading to various therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: 4-(1H-indazol-1-yl)benzoic acid is unique due to the presence of the indazole ring, which imparts distinct biological activities compared to other similar compounds. For instance, while 4-(1H-imidazol-1-yl)benzoic acid and 4-(1H-1,2,4-triazol-1-yl)benzoic acid also exhibit biological activities, the specific interactions and efficacy can vary significantly due to differences in their chemical structures .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1H-indazol-1-yl)benzoic acid involves the reaction of 1H-indazole-1-carboxylic acid with 4-bromobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "1H-indazole-1-carboxylic acid", "4-bromobenzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Diethyl ether", "Ethanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Water" ], "Reaction": [ "Step 1: Dissolve 1H-indazole-1-carboxylic acid (1.0 equiv) and 4-bromobenzoic acid (1.1 equiv) in dry diethyl ether and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) as a catalyst. Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting precipitate and wash it with diethyl ether. Dissolve the crude product in ethanol and add sodium hydroxide (NaOH) to adjust the pH to 8-9. Stir the mixture at room temperature for 2 hours.", "Step 3: Acidify the mixture with hydrochloric acid (HCl) and extract the product with diethyl ether. Wash the organic layer with water and dry it over anhydrous sodium sulfate (Na2SO4). Concentrate the solution under reduced pressure to obtain the final product, 4-(1H-indazol-1-yl)benzoic acid." ] }

CAS-Nummer

838820-85-2

Molekularformel

C14H10N2O2

Molekulargewicht

238.24 g/mol

IUPAC-Name

4-indazol-1-ylbenzoic acid

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-5-7-12(8-6-10)16-13-4-2-1-3-11(13)9-15-16/h1-9H,(H,17,18)

InChI-Schlüssel

STFHKUYXOIKARG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)C(=O)O

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.